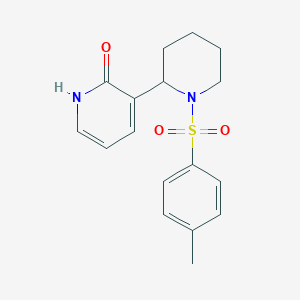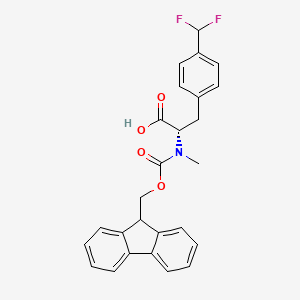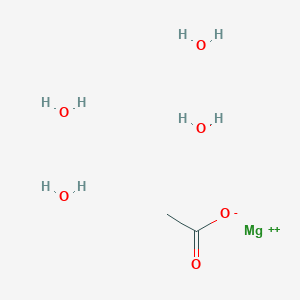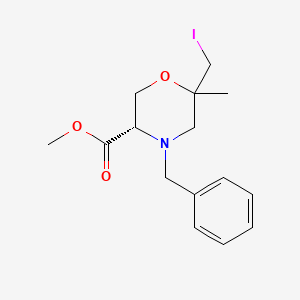
3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one is a complex organic compound that features a piperidine ring, a pyridinone moiety, and a tosyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonylation reaction using tosyl chloride and a base such as pyridine.
Formation of the Pyridinone Moiety: The pyridinone moiety can be introduced through a condensation reaction involving a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperidine or pyridinone rings.
Reduction: Reduced forms of the compound, potentially leading to the removal of the tosyl group.
Substitution: Substituted derivatives where the tosyl group is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions of piperidine and pyridinone derivatives with biological targets.
Mecanismo De Acción
The mechanism of action of 3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The tosyl group can act as a leaving group in substitution reactions, while the piperidine and pyridinone rings can interact with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one: Features a tosyl group, piperidine ring, and pyridinone moiety.
3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-thione: Similar structure but with a thione group instead of a pyridinone.
3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-imine: Similar structure but with an imine group instead of a pyridinone.
Uniqueness
This compound is unique due to the presence of both a tosyl group and a pyridinone moiety, which can confer specific reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H20N2O3S |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C17H20N2O3S/c1-13-7-9-14(10-8-13)23(21,22)19-12-3-2-6-16(19)15-5-4-11-18-17(15)20/h4-5,7-11,16H,2-3,6,12H2,1H3,(H,18,20) |
Clave InChI |
FSINIDNYKJFPRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC=CNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B11819013.png)



![Bis[1-amino-3-(furan-2-yl)propyl] oxalate](/img/structure/B11819039.png)









